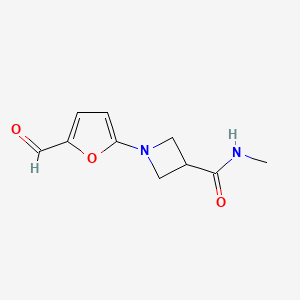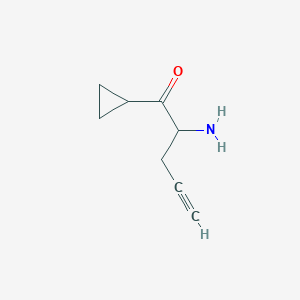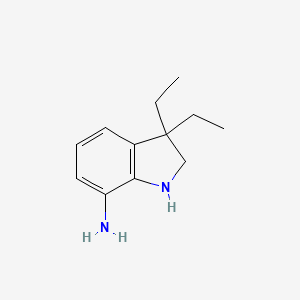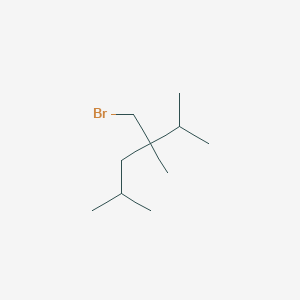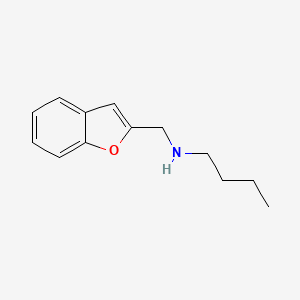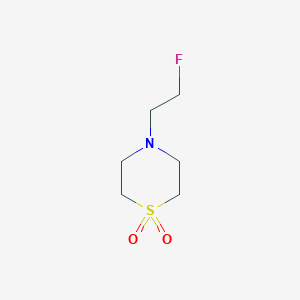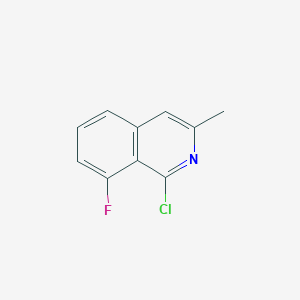
1-Chloro-8-fluoro-3-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-8-fluoro-3-methylisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly used in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the isoquinoline structure can significantly enhance its chemical and biological properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Chloro-8-fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor molecule that contains the necessary functional groups. For instance, starting with a fluorinated benzene ring, the introduction of a chlorine atom can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions. Industrial production methods often utilize catalytic processes to improve yield and efficiency .
Analyse Chemischer Reaktionen
1-Chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, introducing various substituents onto the isoquinoline ring
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-8-fluoro-3-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Isoquinoline derivatives are explored for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and dyes
Wirkmechanismus
The mechanism of action of 1-Chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis. The presence of chlorine and fluorine atoms can enhance its binding affinity to these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-8-fluoro-3-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
1-Chloro-8-fluoroisoquinoline: Lacks the methyl group but shares similar reactivity.
3-Methylisoquinoline: Lacks the halogen atoms but retains the core isoquinoline structure.
8-Fluoro-3-methylisoquinoline: Lacks the chlorine atom but has similar biological properties.
The uniqueness of this compound lies in the combined presence of chlorine, fluorine, and methyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H7ClFN |
|---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
1-chloro-8-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)10(11)13-6/h2-5H,1H3 |
InChI-Schlüssel |
LLGOZSNNQZKRFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)F)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


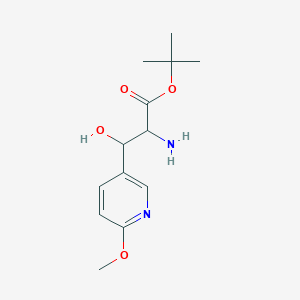
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
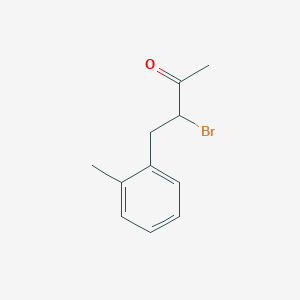

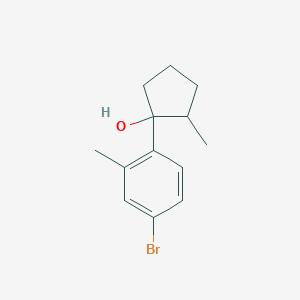
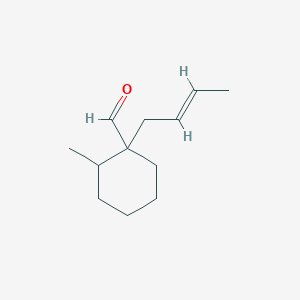
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
